molecular formula C6H5F3N2O B15223353 5-Methoxy-2-(trifluoromethyl)pyrimidine

5-Methoxy-2-(trifluoromethyl)pyrimidine

Cat. No.: B15223353
M. Wt: 178.11 g/mol
InChI Key: AGZKKJVJJYPAPS-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-methoxypyrimidine with trifluoromethylating agents under specific conditions

Industrial Production Methods

Industrial production of 5-Methoxy-2-(trifluoromethyl)pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

5-Methoxy-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways The methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to its observed biological effects

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methoxy-5-(trifluoromethyl)pyrimidine: Differing in the position of the methoxy and trifluoromethyl groups.

    5-Methoxy-2-(trifluoromethyl)benzene: Contains a benzene ring instead of a pyrimidine ring.

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

5-methoxy-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H5F3N2O/c1-12-4-2-10-5(11-3-4)6(7,8)9/h2-3H,1H3

InChI Key

AGZKKJVJJYPAPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C(F)(F)F

Origin of Product

United States

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